Furan, 2,5-dimethyl-3-(thiofuroyl)-

Description

Contextualization within Heterocyclic Chemistry Research

Furan (B31954), 2,5-dimethyl-3-(thiofuroyl)- belongs to the furan family, a class of heterocyclic organic compounds featuring a five-membered aromatic ring with four carbon atoms and one oxygen atom. nih.gov Furan and its derivatives are pivotal in medicinal and organic chemistry due to their diverse biological activities and their roles as versatile synthetic intermediates. researchgate.netijsrst.com The incorporation of a thiofuroyl group into the 2,5-dimethylfuran (B142691) scaffold introduces a sulfur-containing moiety, which can significantly influence the molecule's electronic properties and reactivity. The study of such derivatives contributes to the broader understanding of structure-activity relationships within heterocyclic chemistry, a field that continuously seeks to develop novel compounds with specific functions. researchgate.net

Structural Features and Chemical Classification within Furan Derivatives

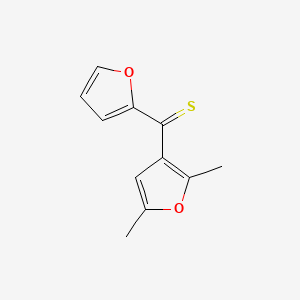

Structurally, Furan, 2,5-dimethyl-3-(thiofuroyl)- is a ketone derivative of furan. Its formal name is (2,5-dimethylfuran-3-yl)-(furan-2-yl)methanethione. uni.lu The core of the molecule is a 2,5-dimethylfuran ring, which is a furan ring substituted with methyl groups at the 2 and 5 positions. wikipedia.orgnist.gov This core is then functionalized at the 3-position with a thiofuroyl group. The thiofuroyl group consists of a furan ring attached to a thiocarbonyl group (C=S).

This compound is classified as a polysubstituted furan, a category of compounds that are important as chemical raw materials and pharmaceutical intermediates. google.com The presence of both furan and thiophene-like (within the thiofuroyl group) moieties, along with the dimethyl substitution, creates a unique electronic and steric environment that dictates its chemical behavior and potential for further functionalization.

Below is a table summarizing the key structural and chemical identifiers for Furan, 2,5-dimethyl-3-(thiofuroyl)-.

| Identifier | Value |

| Molecular Formula | C11H10O2S uni.lu |

| IUPAC Name | (2,5-dimethylfuran-3-yl)-(furan-2-yl)methanethione uni.lu |

| CAS Number | 58566-64-8 |

| Monoisotopic Mass | 206.04015 Da uni.lu |

| SMILES | CC1=CC(=C(O1)C)C(=S)C2=CC=CO2 uni.lu |

| InChIKey | XXLAHGKYYUTSPI-UHFFFAOYSA-N uni.lu |

Overview of Academic Research Trajectories for Furan, 2,5-dimethyl-3-(thiofuroyl)-

Academic research on furan derivatives is extensive, driven by their wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. nih.govresearchgate.net Many studies focus on the synthesis of novel furan derivatives and the evaluation of their pharmacological potential. researchgate.netmdpi.com The synthesis of substituted furans is a key area of investigation, with various methods being developed to create di-, tri-, and tetrasubstituted furans. organic-chemistry.org

While specific research trajectories for Furan, 2,5-dimethyl-3-(thiofuroyl)- are not extensively detailed in publicly available literature, the research on related compounds provides a likely context. For instance, the synthesis of various furan derivatives often involves multi-step reactions, including acylation and cross-coupling reactions. researchgate.netnih.gov The biological evaluation of these compounds is a common research goal, with studies exploring their effects on various cellular pathways and their potential as therapeutic agents. mdpi.com Research into furan-based materials for applications like organic photovoltaics also highlights the interest in the electronic properties of these compounds. researchgate.net Given its structure, research on Furan, 2,5-dimethyl-3-(thiofuroyl)- would likely follow similar paths, focusing on its synthesis, characterization, and exploration of its biological or material properties.

Structure

2D Structure

3D Structure

Properties

CAS No. |

101833-04-9 |

|---|---|

Molecular Formula |

C11H10O2S |

Molecular Weight |

206.26 g/mol |

IUPAC Name |

(2,5-dimethylfuran-3-yl)-(furan-2-yl)methanethione |

InChI |

InChI=1S/C11H10O2S/c1-7-6-9(8(2)13-7)11(14)10-4-3-5-12-10/h3-6H,1-2H3 |

InChI Key |

XXLAHGKYYUTSPI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=S)C2=CC=CO2 |

Origin of Product |

United States |

Synthetic Methodologies for Furan, 2,5 Dimethyl 3 Thiofuroyl

Strategies for Furan (B31954) Ring Construction and Functionalization

The foundational step in the synthesis of Furan, 2,5-dimethyl-3-(thiofuroyl)- is the creation of the 2,5-dimethylfuran (B142691) core. Several robust methods are available for this purpose, with the Paal-Knorr synthesis being a classic and versatile approach. acs.orgyoutube.com This method involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. acs.orgresearchgate.net For the synthesis of 2,5-dimethylfuran, the required precursor is 2,5-hexanedione (B30556). The reaction is typically carried out in the presence of an acid catalyst and heat.

Another significant and increasingly relevant method for producing 2,5-dimethylfuran (DMF) is through the catalytic conversion of biomass-derived carbohydrates. acs.orgmdpi.comresearchgate.netmdpi.com This green chemistry approach often starts with the dehydration of fructose (B13574) to 5-(hydroxymethyl)furfural (HMF), which is then subjected to hydrogenolysis to yield 2,5-dimethylfuran. mdpi.comgoogle.comgoogle.com This pathway is notable for its use of renewable feedstocks.

The functionalization of the furan ring, specifically at the 3-position, is typically achieved after the ring has been formed, due to the directing effects of the existing methyl groups.

Introduction of Thiofuroyl Moiety: Synthetic Routes

The introduction of the thiofuroyl group at the 3-position of the 2,5-dimethylfuran ring is a critical and multi-step part of the synthesis. A plausible synthetic route involves a Friedel-Crafts acylation followed by thionation.

First, a Friedel-Crafts acylation of 2,5-dimethylfuran with 2-furoyl chloride would introduce the furoyl group at the 3-position, yielding (2,5-dimethylfuran-3-yl)(furan-2-yl)methanone. The furan ring is sensitive to strong acids, so classical Friedel-Crafts conditions using aluminum chloride are often avoided due to the risk of polymerization. stackexchange.compharmaguideline.com Milder Lewis acid catalysts, such as boron trifluoride etherate (BF₃·OEt₂) or ytterbium(III) trifluoromethanesulfonate (B1224126) (Yb(OTf)₃), are more suitable for this transformation. stackexchange.comzenodo.org The reaction is typically performed in an inert solvent.

The second step would be the conversion of the ketone functionality of the newly formed molecule into a thioketone. This thionation can be achieved using a variety of reagents, with Lawesson's reagent being a common and effective choice for converting carbonyls to thiocarbonyls. This step would result in the final product, Furan, 2,5-dimethyl-3-(thiofuroyl)-.

An alternative, though potentially more challenging, route could involve the synthesis of 3-aryl and 3-aryl benzo[b]furan thioethers, which has been demonstrated using aryl sulfonyl hydrazides as sulfenylation reagents. acs.orgnih.govacs.org This could theoretically be adapted to introduce a thio-functional group at the 3-position of 2,5-dimethylfuran, which could then be acylated. However, the direct acylation of the sulfur atom would need to be achieved selectively.

Methyl Group Installation and Positional Specificity

The installation of the methyl groups at the 2 and 5 positions is an inherent outcome of the chosen synthetic strategy for the furan ring itself.

In the Paal-Knorr synthesis, the use of 2,5-hexanedione as the starting material directly leads to the formation of 2,5-dimethylfuran. youtube.com The structure of the dione (B5365651) dictates the substitution pattern of the resulting furan.

Similarly, in the biomass conversion route, the structure of the starting material, often derived from C6 sugars, naturally leads to intermediates that, upon hydrogenolysis, produce the 2,5-dimethylated furan ring. researchgate.netmdpi.com

The electrophilic substitution for the introduction of the thiofuroyl moiety, specifically the initial acylation step, is directed to one of the vacant 3 or 4 positions. The existing methyl groups at the 2 and 5 positions activate the furan ring towards electrophilic attack and direct the incoming acyl group to an adjacent position. This results in the desired 3-substituted product.

Comparison of Synthetic Approaches and Methodological Refinements

Conventional Synthetic Pathways

The most conventional and likely successful pathway for the synthesis of Furan, 2,5-dimethyl-3-(thiofuroyl)- is the multi-step sequence involving the Paal-Knorr synthesis of 2,5-dimethylfuran, followed by a mild Friedel-Crafts acylation with 2-furoyl chloride, and concluding with the thionation of the resulting ketone.

Table 1: Comparison of Conventional Synthetic Steps

| Step | Reaction | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| 1 | Furan Ring Formation (Paal-Knorr) | 2,5-Hexanedione, Acid Catalyst | High yield, well-established | Use of petroleum-based starting materials |

| 1 (alternative) | Furan Ring Formation (from Biomass) | 5-Hydroxymethylfurfural (HMF) | Renewable starting materials | Can require multiple catalytic steps |

| 2 | Friedel-Crafts Acylation | 2,5-Dimethylfuran, 2-Furoyl Chloride, Mild Lewis Acid (e.g., BF₃·OEt₂) | Good regioselectivity | Furan ring sensitivity to acid |

| 3 | Thionation | (2,5-dimethylfuran-3-yl)(furan-2-yl)methanone, Lawesson's Reagent | Effective for ketone to thioketone conversion | Stoichiometric use of reagent |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has been shown to accelerate a wide range of reactions, including the synthesis of furan derivatives. The Paal-Knorr synthesis, in particular, can be significantly expedited with microwave heating, often leading to higher yields in shorter reaction times. It is plausible that the Friedel-Crafts acylation and thionation steps could also benefit from microwave irradiation, potentially reducing reaction times and improving efficiency.

Catalyst-Free and Solvent-Free Reaction Conditions

While the core synthetic strategy outlined relies on catalysts, there is growing interest in developing catalyst-free and solvent-free reaction conditions for heterocyclic synthesis to enhance the environmental friendliness of the processes. Some methods for the synthesis of polysubstituted furans under catalyst-free conditions have been reported, often involving multicomponent reactions. However, the direct application of these methods to the specific target molecule, Furan, 2,5-dimethyl-3-(thiofuroyl)-, would require significant adaptation and research. The thionation step, while typically requiring a reagent like Lawesson's, might be explored under solvent-free conditions with solid-phase reagents.

Precursor Chemistry and Starting Material Considerations

The synthesis of the target compound logically begins with the preparation of its core components: the 2,5-dimethylfuran (DMF) nucleus and a suitable furan-3-carbonyl precursor for subsequent thionation.

Table 1: Selected Catalytic Systems for 2,5-Dimethylfuran (DMF) Synthesis from 5-Hydroxymethylfurfural (HMF)

| Catalyst System | Hydrogen Source | Solvent | Key Intermediates | Reference |

|---|---|---|---|---|

| CuRu/C | H₂ (High Pressure) | Butanol | 2,5-Bis(hydroxymethyl)furan | google.com |

| Palladium on Carbon (Pd/C) | Formic Acid | Aprotic Solvents | 5-[(Formyloxy)methyl]furfural | google.com |

For the introduction of the 3-(thiofuroyl) group, a precursor such as 3-acetyl-2,5-dimethylfuran (B1664592) or 2,5-dimethylfuran-3-carbaldehyde (B2554321) is required. General furan synthesis methods can be adapted to produce such substituted furans. The Paal-Knorr synthesis, for instance, provides a versatile route to substituted furans by the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. wikipedia.org To obtain a 3-acyl furan, a suitably substituted 1,4-dicarbonyl precursor would be necessary. Another classical approach is the Feist-Benary furan synthesis, which involves the reaction of an α-halo ketone with the enolate of a β-dicarbonyl compound, followed by cyclization and dehydration to form the substituted furan ring. youtube.com

Thioamide-Based Strategies in Related Chemical Synthesis

The thiofuroyl moiety is a thiocarboxylic acid derivative, structurally related to a thioamide. The synthesis of thioamides has evolved from traditional, often odorous and harsh methods, towards more efficient and sustainable protocols. chemistryforsustainability.org Modern strategies frequently employ multicomponent reactions or named reactions that can be applied to heterocyclic systems. These methods are central to envisioning the final construction of Furan, 2,5-dimethyl-3-(thiofuroyl)- from its precursors.

The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones into the corresponding terminal thioamides. wikipedia.orgorganic-chemistry.org This reaction is highly relevant for the conversion of a precursor like 3-acetyl-2,5-dimethylfuran into the desired thioacyl derivative. The Kindler modification, which is more convenient, employs elemental sulfur and a secondary amine, such as morpholine, to yield a thioamide directly. wikipedia.orgdrugfuture.com

The mechanism of the Kindler variant begins with the formation of an enamine from the ketone and the secondary amine. wikipedia.org This enamine then acts as a nucleophile, attacking elemental sulfur. The key transformation involves a series of rearrangements, effectively migrating the carbonyl carbon to the terminal position of the alkyl chain, ultimately forming a thioacetamide (B46855) derivative. organic-chemistry.org This reaction can be performed under various conditions, including microwave irradiation to accelerate the process and improve yields. researchgate.net

Table 2: General Conditions for the Willgerodt-Kindler Reaction

| Substrate | Reagents | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Aryl Alkyl Ketone | Sulfur, Morpholine | Thermal or Microwave Heating | Thioamide | organic-chemistry.orgresearchgate.net |

| Aromatic Aldehyde | Sulfur, Amine | Room Temp. or 120 °C | Thioamide | researchgate.net |

Applying this logic, 3-acetyl-2,5-dimethylfuran could be reacted with sulfur and an amine to produce a thioamide, which upon hydrolysis would yield the corresponding thiocarboxylic acid or could be used to form other thiofuroyl derivatives.

Multicomponent reactions (MCRs), which combine three or more reactants in a single step, offer an efficient and atom-economical route to complex molecules, including thioamides. chemistryforsustainability.org A common MCR for thioamide synthesis involves the condensation of an aldehyde, an amine, and elemental sulfur. This approach is advantageous due to its operational simplicity and often mild reaction conditions. chemistryforsustainability.orgorganic-chemistry.org

In the context of the target molecule, a precursor such as 2,5-dimethylfuran-3-carbaldehyde could be subjected to a three-component reaction with an appropriate amine and elemental sulfur to generate the thioamide functionality directly on the furan ring. While direct synthesis of the thiofuroyl group via an MCR is specific, related furan-based MCRs have been reported. For example, the Furan-Thiol-Amine (FuTine) reaction demonstrates the coupling of an oxidized furan electrophile with a thiol and an amine in one pot to generate substituted pyrroles, showcasing the utility of MCRs in furan chemistry. researchgate.net This highlights the potential for developing a specific MCR to construct the desired Furan, 2,5-dimethyl-3-(thiofuroyl)- structure.

Reactivity and Reaction Mechanism Studies of Furan, 2,5 Dimethyl 3 Thiofuroyl

General Reactivity Profiles of Substituted Furans

The reactivity of the furan (B31954) ring is significantly influenced by its substituents. Furan itself is an electron-rich aromatic heterocycle, making it more reactive towards electrophiles than benzene (B151609). msu.edumachinerylubrication.com The presence of electron-donating groups, such as the two methyl groups at the 2 and 5 positions in Furan, 2,5-dimethyl-3-(thiofuroyl)-, further enhances the electron density of the furan ring. This increased electron density activates the ring, making it highly susceptible to electrophilic attack. nih.gov

The methyl groups at positions 2 and 5 are ortho, para-directing activators. In furan, electrophilic substitution preferentially occurs at the 2- and 5-positions due to the greater stabilization of the cationic intermediate through resonance. machinerylubrication.comresearchgate.net When these positions are occupied, as in the case of 2,5-dimethylfuran (B142691), electrophilic attack is directed to the 3- and 4-positions. Therefore, in Furan, 2,5-dimethyl-3-(thiofuroyl)-, the remaining unsubstituted position, C4, is the most likely site for electrophilic substitution.

Conversely, the thiofuroyl group at the 3-position is an electron-withdrawing group due to the carbonyl moiety. Electron-withdrawing groups deactivate the furan ring towards electrophilic substitution. However, the strong activating effect of the two methyl groups is expected to dominate, still rendering the ring susceptible to electrophilic attack at the C4 position.

Nucleophilic substitution on the furan ring is generally difficult unless activated by strong electron-withdrawing groups. researchgate.net For Furan, 2,5-dimethyl-3-(thiofuroyl)-, nucleophilic attack on the furan ring itself is unlikely without the presence of a suitable leaving group and strong activation.

| Substituent Group | Position | Electronic Effect | Influence on Reactivity |

| Methyl (-CH₃) | 2, 5 | Electron-donating (activating) | Increases electron density, directs electrophilic attack |

| Thiofuroyl (-C(S)C₄H₃O) | 3 | Electron-withdrawing (deactivating) | Decreases electron density |

Reaction Pathways Involving the Thiofuroyl Group

Thioesters are generally more reactive towards nucleophiles than their oxygen-containing ester counterparts. nih.govrsc.org This increased reactivity is attributed to the poorer orbital overlap between the carbon 2p and sulfur 3p orbitals, which makes the carbonyl carbon more electrophilic. nih.gov Additionally, the thiolate anion is a better leaving group than an alkoxide anion. nih.gov

Therefore, the carbonyl carbon of the thiofuroyl group in Furan, 2,5-dimethyl-3-(thiofuroyl)- is susceptible to nucleophilic attack by a variety of nucleophiles, such as amines, alkoxides, and water. This can lead to the cleavage of the C-S bond and the formation of a new carbonyl derivative and 2,5-dimethyl-3-furanthiol.

While the primary site of electrophilic attack on the molecule is the electron-rich furan ring, the thiofuroyl group also possesses sites that can interact with electrophiles. The sulfur atom, with its lone pairs of electrons, can act as a soft nucleophile and react with soft electrophiles. The oxygen atom of the carbonyl group can also be protonated under acidic conditions, which would further activate the carbonyl carbon towards nucleophilic attack.

The hydrolysis of thioesters is a well-documented reaction that proceeds under both acidic and basic conditions to yield a carboxylic acid and a thiol. rsc.orgacs.org In the case of Furan, 2,5-dimethyl-3-(thiofuroyl)-, hydrolysis would cleave the thioester bond.

The reaction involves the nucleophilic attack of a water molecule on the carbonyl carbon of the thiofuroyl group, leading to a tetrahedral intermediate. rsc.org Subsequent collapse of this intermediate results in the formation of 2-furoic acid and 2,5-dimethyl-3-furanthiol. nih.govacs.org The reaction can be catalyzed by acids or bases. rsc.org This hydrolytic pathway is significant as it represents a potential metabolic route for this compound, leading to the formation of known metabolites like furoic acid.

| Reactant | Condition | Product 1 | Product 2 |

| Furan, 2,5-dimethyl-3-(thiofuroyl)- | Acid or Base Catalyzed Hydrolysis | 2-Furoic acid | 2,5-Dimethyl-3-furanthiol |

Mechanistic Investigations of Related Furan Derivatives

The study of reaction mechanisms of related furan derivatives provides valuable insights into the potential reactivity of Furan, 2,5-dimethyl-3-(thiofuroyl)-.

The ozonolysis of furans is a well-studied oxidative cleavage reaction. The reaction of ozone with the furan ring typically leads to the opening of the ring and the formation of various carbonyl compounds. For 2,5-dimethylfuran, ozonolysis has been shown to proceed via the Criegee mechanism, initially forming a primary ozonide which then decomposes. acs.org

Studies on the ozonolysis of 2,5-dimethylfuran have identified several products, including methylglyoxal, glyoxal, formaldehyde, and acetic anhydride. rsc.org The reaction proceeds through the formation of a primary ozonide, followed by rearrangement and fragmentation to yield the observed products. This oxidative degradation pathway highlights the susceptibility of the furan ring in Furan, 2,5-dimethyl-3-(thiofuroyl)- to strong oxidizing agents, which would lead to the complete destruction of the furan moiety. The reaction can also be a source of atmospheric radicals.

| Reactant | Oxidizing Agent | Major Products |

| 2,5-Dimethylfuran | Ozone (O₃) | Methylglyoxal, Glyoxal, Formaldehyde, Acetic anhydride |

Radical-Mediated Processes

The furan ring, particularly when substituted with electron-donating groups like methyl groups, is susceptible to attack by radicals. The primary radical species of interest in many chemical environments are hydroxyl (•OH) radicals.

Studies on 2,5-dimethylfuran (2,5-DMF), the parent furan structure in the title compound, have shown that its reaction with •OH radicals is a significant process. nih.govwhiterose.ac.uknih.gov This reaction can proceed via two main pathways: addition of the •OH radical to the furan ring or H-atom abstraction from the methyl groups. whiterose.ac.uk Given the electron-rich nature of the furan ring, addition is often the dominant pathway at lower temperatures. nih.gov

For Furan, 2,5-dimethyl-3-(thiofuroyl)-, the •OH radical can add to the C4 position of the furan ring, leading to the formation of a radical adduct. This adduct can then undergo further reactions, including ring-opening, which is a common fate for furan radicals. nih.govresearchgate.net The presence of the thiofuroyl group at the C3 position would likely influence the regioselectivity of the radical attack and the stability of the resulting radical intermediates.

The subsequent reactions of the radical adduct are complex and can lead to a variety of products. In the presence of nitric oxide (NO), as is common in atmospheric chemistry, the peroxy radicals formed after the initial •OH attack can react to form a range of oxygenated products. nih.govresearchgate.net

Pathways of Degradation and Transformation

The degradation and transformation of Furan, 2,5-dimethyl-3-(thiofuroyl)- are expected to be initiated by the radical-mediated processes described above, as well as by other oxidants like ozone (O₃).

Ozone is another key atmospheric oxidant that reacts with furans. rsc.org The reaction of O₃ with 2,5-DMF has been shown to proceed via a mechanism that leads to the formation of various degradation products, including formaldehyde, methyl glyoxal, and acetic anhydride. rsc.org This ozonolysis reaction likely proceeds through the formation of a primary ozonide, followed by its decomposition to yield Criegee intermediates and other carbonyl compounds.

The degradation of Furan, 2,5-dimethyl-3-(thiofuroyl)- by O₃ would likely follow a similar initial pathway, with the ozone attacking the electron-rich double bonds of the furan ring. The thiofuroyl group may also be susceptible to oxidation, potentially leading to a more complex mixture of degradation products.

Beyond atmospheric degradation, the transformation of the furan ring can also be achieved through catalytic processes. For instance, 2,5-DMF can be converted to other valuable chemicals through various catalytic reactions. mdpi.comresearchgate.net While specific studies on the catalytic transformation of Furan, 2,5-dimethyl-3-(thiofuroyl)- are lacking, the furan moiety could potentially undergo hydrogenation or ring-opening reactions under appropriate catalytic conditions.

Reaction with Electrophilic Species: Concepts and Observations

The furan ring is an electron-rich heterocycle and is therefore highly reactive towards electrophiles. chemicalbook.com The rate of electrophilic substitution in furan is significantly faster than in benzene. chemicalbook.com The preferred positions for electrophilic attack on the furan ring are the C2 and C5 positions due to the greater stabilization of the resulting cationic intermediate (arenium ion) through resonance. matanginicollege.ac.in

In Furan, 2,5-dimethyl-3-(thiofuroyl)-, the C2 and C5 positions are already substituted with methyl groups. This leaves the C4 position as the most likely site for electrophilic attack. The electron-donating nature of the two methyl groups would further activate the furan ring towards electrophilic substitution at the C4 position.

The thiofuroyl group at the C3 position is an electron-withdrawing group, which would deactivate the furan ring towards electrophilic attack. However, the combined activating effect of the two methyl groups is expected to outweigh the deactivating effect of the thiofuroyl group, still rendering the molecule susceptible to electrophilic reactions.

Typical electrophilic substitution reactions that furans undergo include nitration, halogenation, sulfonation, and Friedel-Crafts acylation. For Furan, 2,5-dimethyl-3-(thiofuroyl)-, these reactions would be expected to occur at the C4 position.

Spectroscopic and Analytical Characterization Approaches for Furan, 2,5 Dimethyl 3 Thiofuroyl

Vibrational Spectroscopy Methodologies (IR, Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides critical insights into the functional groups and bonding arrangements within a molecule. For Furan (B31954), 2,5-dimethyl-3-(thiofuroyl)-, these methods would reveal characteristic vibrations of the furan rings, the thioester group, and the methyl substituents.

Theoretical calculations, such as Density Functional Theory (DFT), are often employed to predict and aid in the assignment of vibrational frequencies. Studies on related furan compounds, like 1-(2,5-dimethyl-furan-3-yl)-ethanone, have utilized DFT calculations to correlate theoretical and experimental spectra. For instance, the C-H stretching vibrations in furan derivatives typically appear in the 3100-3000 cm⁻¹ region. The presence of the two furan rings and the thioester linkage in Furan, 2,5-dimethyl-3-(thiofuroyl)- would lead to a complex and unique vibrational spectrum.

Key expected vibrational modes would include:

Furan Ring Vibrations: C-H stretching, C=C stretching, and ring breathing modes.

Thioester Group Vibrations: A strong C=O stretching band and C-S stretching vibrations.

Methyl Group Vibrations: Symmetric and asymmetric C-H stretching and bending modes.

A comparative analysis of the IR and Raman spectra would be crucial, as some vibrational modes may be more prominent in one technique than the other due to selection rules.

Table 1: Predicted Key Vibrational Frequencies for Furan, 2,5-dimethyl-3-(thiofuroyl)- Based on Related Compounds

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Furan C-H | Stretching | 3150 - 3100 |

| Methyl C-H | Stretching | 2980 - 2850 |

| C=O (Thioester) | Stretching | 1680 - 1650 |

| Furan C=C | Stretching | 1600 - 1450 |

| Furan C-O-C | Stretching | 1250 - 1050 |

| C-S | Stretching | 750 - 600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. A combination of ¹H NMR, ¹³C NMR, and potentially advanced 2D NMR techniques would be indispensable for the complete structural assignment of Furan, 2,5-dimethyl-3-(thiofuroyl)-.

The ¹H NMR spectrum of Furan, 2,5-dimethyl-3-(thiofuroyl)- would provide a wealth of information regarding the number of different types of protons, their chemical environments, and their connectivity. Based on the structure, distinct signals would be expected for the protons on the two furan rings and the two methyl groups.

For example, in related dimethylfuran derivatives, the protons of the methyl groups typically appear as sharp singlets in the upfield region of the spectrum. The protons on the furan rings would exhibit characteristic chemical shifts and coupling patterns depending on their positions and the electronic influence of the substituents. The protons on the 2-substituted furan ring would likely show a distinct multiplet pattern.

Table 2: Predicted ¹H NMR Chemical Shifts for Furan, 2,5-dimethyl-3-(thiofuroyl)-

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| 2-CH₃ | ~2.2 | Singlet |

| 5-CH₃ | ~2.5 | Singlet |

| Furan-H (dimethylated ring) | ~6.0 | Singlet |

| Furan-H (thiofuroyl ring) | 7.0 - 7.8 | Multiplet |

Complementing the ¹H NMR data, the ¹³C NMR spectrum would reveal the number of chemically non-equivalent carbon atoms in Furan, 2,5-dimethyl-3-(thiofuroyl)-. Each carbon atom in the molecule, including those in the furan rings, the methyl groups, and the thioester carbonyl group, would produce a distinct signal.

The chemical shift of the carbonyl carbon in the thioester group would be a key diagnostic peak, typically appearing in the downfield region of the spectrum. The carbon atoms of the furan rings would resonate in the aromatic region, with their specific chemical shifts influenced by the substitution pattern. Data for 2,5-dimethylfuran (B142691) shows signals for the methyl carbons and the furan ring carbons.

Table 3: Predicted ¹³C NMR Chemical Shifts for Furan, 2,5-dimethyl-3-(thiofuroyl)-

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Thioester) | 180 - 195 |

| Furan Ring Carbons | 110 - 160 |

| Methyl Carbons | 10 - 20 |

Deuterium (B1214612) labeling is a powerful technique used to trace the pathways of atoms in chemical reactions and to elucidate reaction mechanisms. In the context of studying the reactivity of Furan, 2,5-dimethyl-3-(thiofuroyl)-, deuterium labeling could be employed in several ways. For instance, if investigating a reaction involving the methyl groups, a deuterated analog with -CD₃ groups could be synthesized. The fate of the deuterium atoms could then be tracked using NMR or mass spectrometry. Similarly, specific protons on the furan rings could be replaced with deuterium to probe their involvement in a reaction. Such studies have been conducted on related compounds like 2-methylfuran (B129897) and 2,5-dimethylfuran to understand hydrogenation and deuteration processes.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which can be used for identification and structural elucidation.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion peak (M⁺) and various fragment ions.

For Furan, 2,5-dimethyl-3-(thiofuroyl)-, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the thioester bond and fragmentation of the furan rings. Analysis of the fragmentation patterns of related compounds, such as 2,5-dimethylfuran, can provide clues to the expected fragmentation pathways.

Table 4: Predicted Key Ions in the EI-MS of Furan, 2,5-dimethyl-3-(thiofuroyl)-

| Ion | Proposed Structure | Predicted m/z |

| [M]⁺ | C₁₁H₁₀O₂S⁺ | 206 |

| [M - CO]⁺ | C₁₀H₁₀OS⁺ | 178 |

| [C₅H₅O]⁺ | Furoyl cation | 81 |

| [C₆H₇O]⁺ | Dimethylfuryl fragment | 95 |

| [CH₃]⁺ | Methyl cation | 15 |

Interpretation of Fragmentation Patterns

Mass spectrometry provides significant insight into the structure of Furan, 2,5-dimethyl-3-(thiofuroyl)-. While specific experimental mass spectra for this exact compound are not widely published, a detailed interpretation of its likely fragmentation patterns can be deduced from its structure and data on related compounds. The molecule consists of a 2,5-dimethylfuran ring linked to a furan-2-yl ring via a thiocarbonyl (C=S) group.

Upon electron ionization (EI), the molecule is expected to form a prominent molecular ion peak (M⁺•) corresponding to its molecular weight. The fragmentation will likely proceed through several key pathways:

Alpha-Cleavage: Cleavage of the bonds adjacent to the thiocarbonyl group is a probable and significant fragmentation pathway. This could result in the formation of several key fragment ions, including the [2,5-dimethylfuran-C=S]⁺ fragment and the [furan-2-yl]⁺ fragment.

Thio-McLafferty Rearrangement: If applicable, a McLafferty-type rearrangement involving the thiocarbonyl group could occur, leading to characteristic neutral losses.

Ring Fragmentation: The furan and dimethylfuran rings themselves will undergo characteristic fragmentation. Unsubstituted furan typically shows fragments at m/z 39 (C₃H₃⁺) and m/z 29 (HCO⁺). The 2,5-dimethylfuran moiety would lose methyl groups and undergo ring opening and subsequent fragmentation.

Skeletal Rearrangements: As observed in the mass spectra of many substituted thiophenes and furans, ions resulting from skeletal rearrangements may also be present. nist.gov

A plausible fragmentation scheme would involve the initial loss of neutral molecules like CO or CS, followed by the breakdown of the heterocyclic rings. The presence of sulfur can be confirmed by the characteristic isotopic pattern of the M+2 peak. Predicted mass spectrometry data suggests a monoisotopic mass of 206.04015 Da for the parent compound.

Table 1: Predicted Mass Spectrometry Data for Furan, 2,5-dimethyl-3-(thiofuroyl)-

| Adduct | Mass to Charge Ratio (m/z) |

| [M+H]⁺ | 207.04743 |

| [M+Na]⁺ | 229.02937 |

| [M-H]⁻ | 205.03287 |

| [M]⁺ | 206.03960 |

Data predicted using computational tools.

Electronic Spectroscopy (UV-Vis, Fluorescence)

The electronic absorption and emission properties of Furan, 2,5-dimethyl-3-(thiofuroyl)- are dictated by its conjugated system of furan rings and the thiocarbonyl group.

UV-Vis Spectroscopy: The compound is expected to exhibit strong absorption bands in the ultraviolet-visible (UV-Vis) region. The π → π* transitions of the conjugated furan systems and the n → π* transition of the thiocarbonyl group are the primary chromophores. Studies on similar furan-thiophene derivatives show that the inclusion of furan rings can enhance optical properties. hmdb.ca The unsubstituted furan molecule shows absorption in the UV region. nist.govresearchgate.net The extended conjugation in Furan, 2,5-dimethyl-3-(thiofuroyl)- would shift the absorption maxima (λmax) to longer wavelengths (a bathochromic shift) compared to its individual components. In situ UV-Vis spectroscopy has been effectively used to study the electronic properties of furan-thiophene copolymers, demonstrating the utility of this technique for related materials. researchgate.net

Fluorescence Spectroscopy: While many aromatic compounds fluoresce, the presence of the thiocarbonyl group may lead to efficient intersystem crossing, potentially quenching fluorescence in favor of phosphorescence. The fluorescence properties would be highly dependent on the solvent polarity and the specific electronic structure. Studies on other furan derivatives, such as 2-(bromoacetyl)benzo(b)furan, have utilized fluorescence microscopy to investigate their light-emitting potential, suggesting that functionalized furans can be fluorescent. nih.gov However, without experimental data, the specific fluorescence characteristics of Furan, 2,5-dimethyl-3-(thiofuroyl)- remain speculative.

Chromatographic Separation and Purity Assessment Methodologies

Chromatographic techniques are essential for the separation, purification, and purity assessment of Furan, 2,5-dimethyl-3-(thiofuroyl)-.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of non-volatile or thermally labile furan derivatives. sielc.com

Methodology: A reversed-phase HPLC (RP-HPLC) method would be most suitable for this compound. This typically involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water is commonly employed for separating furan derivatives. sielc.coms4science.at Acidification of the mobile phase with a small amount of formic acid or sulfuric acid can improve peak shape and resolution. sielc.coms4science.at

Detection: A UV detector set at a wavelength corresponding to one of the compound's absorption maxima would be appropriate for detection and quantification. A photodiode array (PDA) detector would be even more beneficial, as it can provide spectral information across a range of wavelengths, aiding in peak identification and purity assessment. nih.gov

Table 2: Typical HPLC Parameters for Analysis of Furan Derivatives

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 mm x 100 mm, 3 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detector | UV/Vis or Photodiode Array (PDA) |

| Column Temperature | 25 °C |

These are generalized conditions and would require optimization for the specific compound. nih.gov

Gas Chromatography (GC)

For volatile furan compounds, Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is the analytical method of choice. sciprofiles.com Given the structure of Furan, 2,5-dimethyl-3-(thiofuroyl)-, its volatility would determine the direct applicability of GC. Assuming sufficient volatility and thermal stability, a GC-MS method would be highly effective for its identification and quantification.

Methodology: The analysis of furan and its alkylated derivatives frequently utilizes a non-polar or mid-polarity capillary column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., HP-5MS). sciprofiles.comnih.gov

Sample Introduction: For trace analysis in complex matrices, headspace (HS) or headspace solid-phase microextraction (HS-SPME) is often used to extract and concentrate the volatile analytes before injection into the GC system. sciprofiles.com

Detection: A mass spectrometer is the preferred detector as it provides both quantitative data and structural information from the fragmentation pattern, allowing for confident identification.

Table 3: Example GC-MS Parameters for Analysis of Similar Furan Compounds

| Parameter | Condition |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Injector Temperature | 280 °C |

| Oven Program | Initial 32 °C, hold for 4 min, ramp at 20 °C/min to 200 °C, hold for 3 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

These parameters are based on methods for other furan derivatives and would need to be adapted. sciprofiles.com

Computational and Theoretical Chemistry Investigations of Furan, 2,5 Dimethyl 3 Thiofuroyl

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity, spectroscopic behavior, and intermolecular interactions. Methods like Density Functional Theory (DFT) are commonly employed to model the electronic structure of furan (B31954) and its derivatives. chemrxiv.org

For a molecule like Furan, 2,5-dimethyl-3-(thiofuroyl)-, DFT calculations would typically be used to determine its optimized geometry, molecular orbital (MO) energies, and the distribution of electron density. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. In related thiophene (B33073) derivatives, the HOMO and LUMO are typically π-orbitals delocalized over the aromatic rings. nih.gov The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and the energy required for electronic excitation.

Table 1: Illustrative Calculated Electronic Properties of a Substituted Furan System (based on analogous compounds)

| Property | Calculated Value | Method/Basis Set |

| HOMO Energy | -5.5 eV to -6.5 eV | DFT/B3LYP/6-31G |

| LUMO Energy | -1.0 eV to -2.0 eV | DFT/B3LYP/6-31G |

| HOMO-LUMO Gap | 3.5 eV to 5.5 eV | DFT/B3LYP/6-31G |

| Dipole Moment | 2.0 D to 4.0 D | DFT/B3LYP/6-31G |

Note: These values are illustrative and based on calculations for structurally related furan and thiophene derivatives. Actual values for Furan, 2,5-dimethyl-3-(thiofuroyl)- would require specific calculations.

Conformational Analysis and Rotational Barrier Studies

The three-dimensional structure and conformational flexibility of Furan, 2,5-dimethyl-3-(thiofuroyl)- are crucial for its function and interactions. Conformational analysis involves identifying the stable conformers (energy minima) and the transition states for rotation around single bonds. The key rotational barrier in this molecule would be around the C-C bond connecting the furan ring and the thiofuroyl group.

Computational methods can be used to scan the potential energy surface by systematically rotating the dihedral angle between the two rings. This allows for the determination of the energy barriers for rotation. For conjugated systems like this, the planarity of the molecule is often favored due to the delocalization of π-electrons. However, steric hindrance between the rings and the methyl groups could lead to a non-planar ground state. Studies on similar bi-aromatic systems have shown that the rotational barriers are on the order of several kcal/mol. researchgate.netmdpi.com

The conformational landscape of furan rings themselves, such as envelope and twist conformations in reduced furans, has been studied computationally, revealing low energy barriers for interconversion. yorku.cad-nb.info For Furan, 2,5-dimethyl-3-(thiofuroyl)-, the furan and thiophene rings are aromatic and thus planar. The primary conformational freedom arises from the rotation about the bond linking these two rings.

Table 2: Estimated Rotational Barriers for a Bi-aryl System with a Carbonyl Linker (Illustrative)

| Rotation | Barrier Height (kcal/mol) | Computational Method |

| Furan-Thiofuroyl Bond | 5 - 15 | DFT Scan |

Note: This is an estimated range based on similar conjugated systems. The actual barrier would depend on the specific steric and electronic interactions in Furan, 2,5-dimethyl-3-(thiofuroyl)-.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is instrumental in modeling chemical reactions, identifying reaction pathways, and characterizing the high-energy transition states that govern reaction rates. For Furan, 2,5-dimethyl-3-(thiofuroyl)-, this could involve studying its synthesis, decomposition, or reactions with other species.

For instance, in the context of combustion or pyrolysis, as has been studied for 2,5-dimethylfuran (B142691), reaction pathway modeling can elucidate the initial bond-breaking events and subsequent rearrangement and fragmentation steps. nih.govnih.gov High-level quantum chemical methods, such as CBS-QB3, are often used to calculate the potential energy surfaces for these reactions. nih.gov These calculations can identify the lowest energy pathways and the structures of the transition states.

A key aspect of this modeling is the calculation of activation energies, which are the energy barriers that must be overcome for a reaction to occur. By mapping the entire reaction coordinate, from reactants to products through the transition state, a detailed mechanistic understanding can be achieved. For example, studies on the oxidation of 2,5-dimethylfuran have shown that hydroxyl radical addition to the furan ring is a significant reaction pathway. nih.gov Similar pathways could be investigated for Furan, 2,5-dimethyl-3-(thiofuroyl)-.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, including its intermolecular interactions in condensed phases or with biological macromolecules. massey.ac.nz MD simulations use classical mechanics to model the movements of atoms and molecules over time, based on a force field that describes the potential energy of the system.

For Furan, 2,5-dimethyl-3-(thiofuroyl)-, MD simulations could be used to study its behavior in a solvent, its aggregation properties, or its interaction with a surface. These simulations can provide insights into the nature of the intermolecular forces at play, such as van der Waals interactions, dipole-dipole interactions, and potential hydrogen bonding (if appropriate partners are present).

Studies on furan dimers have shown that both C-H···O hydrogen bonds and stacking interactions contribute to the stability of the dimer. nih.gov Given the aromatic nature of both rings in Furan, 2,5-dimethyl-3-(thiofuroyl)-, π-stacking interactions are expected to be a significant mode of intermolecular association. MD simulations of furan pyrolysis have also been used to model the evolution of molecular structures during complex chemical transformations. psu.edu

Development and Validation of Kinetic Models

Building on the insights from reaction pathway modeling, comprehensive kinetic models can be developed to simulate the chemical behavior of a compound under various conditions, such as in a reactor or in the atmosphere. These models consist of a large set of elementary reactions with their corresponding rate constants.

For furan derivatives like 2,5-dimethylfuran, detailed chemical kinetic models have been developed to describe their combustion and oxidation. nih.govnih.gov These models are often validated by comparing the simulation results with experimental data from shock tubes, jet-stirred reactors, and flame speed measurements. The rate constants for the elementary reactions in the model are often calculated using transition state theory combined with quantum chemical calculations of the potential energy surface.

Derivatives and Structure Activity Relationship Sar Concepts

Design and Synthesis of Analogs with Modified Furan (B31954) Ring Substitutions

The furan nucleus is a versatile scaffold in medicinal chemistry, and altering its substituents is a common strategy to modulate activity. For analogs of "Furan, 2,5-dimethyl-3-(thiofuroyl)-", modifications would primarily target the methyl groups at the C2 and C5 positions.

Design and Synthesis Strategies:

Varying Alkyl Groups: The methyl groups could be replaced with other alkyl chains (ethyl, propyl, etc.) or branched alkyl groups to probe the steric and electronic requirements of the target interaction site.

Introducing Functional Groups: Replacing or functionalizing the methyl groups with moieties like hydroxyls, amines, or halogens can introduce new hydrogen bonding capabilities, alter polarity, and influence metabolic stability.

Aryl Substitutions: The introduction of aryl or heteroaryl rings at the C2 or C5 positions can lead to significant changes in molecular conformation and introduce potential for π-π stacking interactions.

The synthesis of such analogs often involves multi-step sequences. A general and modular approach to creating polysubstituted furans involves the reaction of propargyl alcohols with an acid chloride and subsequent coupling reactions. nih.gov For instance, a trans-carboboration strategy allows for the creation of trisubstituted furylboronic acid pinacol (B44631) esters, which can then undergo Suzuki coupling to introduce a fourth different substituent. nih.gov This modularity is highly advantageous for building a library of analogs with diverse substitution patterns on the furan ring. nih.gov Another established method is the Paal-Knorr synthesis, where 1,4-dicarbonyl compounds are cyclized under acidic conditions to form the furan ring. By starting with appropriately substituted dicarbonyls, a range of C2 and C5 analogs can be accessed.

Research Findings:

In studies on related furan-containing compounds, the nature of the substituents on the furan ring has been shown to be critical for their biological activity. For example, in a series of 2,5-disubstituted furan derivatives, the specific groups at these positions were found to be key determinants of their activity. The synthesis of new hybrid molecules between furan and N-containing heterocycles has also been reported, highlighting the importance of the furan core in developing new bioactive compounds. mdpi.com Research on furochalcones, which are furan-fused chalcones, demonstrated that attaching a furan moiety to the A-ring of chalcone (B49325) enhanced antiproliferative activity significantly compared to the original chalcone. nih.gov

Table 1: Potential Modifications on the Furan Ring and Their Rationale

| Position | Current Substituent | Proposed Modification | Rationale for Modification |

| C2 | Methyl | Ethyl, Propyl, Isopropyl | Explore steric tolerance at the binding site. |

| C5 | Methyl | Phenyl, Pyridyl | Introduce potential for new aromatic interactions. |

| C2/C5 | Methyl | Hydroxymethyl, Aminomethyl | Introduce hydrogen bonding capabilities. |

| C4 | Hydrogen | Halogen (Cl, F) | Alter electronic properties and metabolic stability. |

Exploration of Variations in the Thiofuroyl Moiety

The thiofuroyl group is a key structural feature, and its modification offers another avenue for SAR exploration. This can involve altering the thiophene (B33073) ring itself or the thioester linkage.

Design and Synthesis Strategies:

Isosteric Replacement of Thiophene: The thiophene ring can be replaced with other five- or six-membered heterocycles (e.g., furan, pyrrole, thiazole, pyridine) to evaluate the impact of the heteroatom and the ring's electronic properties. Replacing the thiofuroyl with a benzoyl group is also a common strategy.

Modification of Thiophene Substituents: If the thiophene ring of the thiofuroyl group is substituted, varying these substituents can fine-tune the electronic and steric profile of the molecule.

Synthesis of these analogs would typically involve the coupling of a modified acyl or thioacyl chloride with 2,5-dimethylfuran-3-thiol (B1359916) or a related precursor. For example, the synthesis of furan- and thiophene-2-carbonyl amino acid derivatives has been achieved through condensation reactions of the corresponding carboxylic acids with amino acid salts. nih.gov

Research Findings:

Studies on thiophene derivatives have shown that substituents on the thiophene ring significantly influence their biological profiles. For instance, in a series of 2-nitro-3-bromo-5-X-thiophenes, the substituent at the 5-position had a clear effect on the reaction kinetics. researchgate.net In the context of artemisinin (B1665778) hybrids, novel molecules incorporating thiophene and furan bridges were synthesized, demonstrating the utility of these moieties in creating new bioactive compounds. nih.gov

Furan-Thiophene Hybrid Systems and Their Comparative Analysis

Furan-thiophene hybrid systems, which contain both a furan and a thiophene ring within the same molecule, are of significant interest. "Furan, 2,5-dimethyl-3-(thiofuroyl)-" is itself an example of such a system. A comparative analysis often involves synthesizing analogous compounds where the positions of the furan and thiophene rings are swapped or where one of the rings is replaced by another heterocycle or a benzene (B151609) ring.

Comparative Analysis Focus:

Conformational Preferences: The nature of the heteroatom (oxygen vs. sulfur) affects bond lengths and angles, which can lead to different preferred conformations for furan-containing versus thiophene-containing analogs.

Research has been conducted on the synthesis of furan- and thiophene-containing amide derivatives to evaluate their pharmacological properties. nih.gov In one study, two series of amide derivatives of 2-furancarboxylic and 2-thiophenecarboxylic acids were synthesized and tested, allowing for a direct comparison of the furan and thiophene analogs. nih.gov Furthermore, theoretical studies have been performed to investigate the reaction mechanisms and reactivity of furan-thiophene systems, such as the synthesis of thiophene from furan and hydrogen sulfide. scielo.br

Table 2: Comparative Properties of Furan and Thiophene

| Property | Furan | Thiophene | Implication for Hybrids |

| Aromaticity | Lower | Higher | Influences electronic distribution and reactivity. ksu.edu.sa |

| Electronegativity of Heteroatom | Oxygen (3.44) | Sulfur (2.58) | Affects charge distribution and dipole moment. ksu.edu.sa |

| Reactivity in Diels-Alder | More reactive | Less reactive | Furan part may undergo reactions thiophene part does not. matanginicollege.ac.in |

| Reactivity in Electrophilic Substitution | More reactive | Less reactive | Dictates sites of potential metabolism or reaction. slideshare.net |

Stereochemical Considerations in Derivatives (if applicable to the compound class)

For the specific compound "Furan, 2,5-dimethyl-3-(thiofuroyl)-", there are no chiral centers in the parent structure. However, the introduction of certain substituents or modifications to the core structure can create stereocenters, making stereochemistry a critical factor.

Scenarios for Introducing Chirality:

Substitution at the Furan Ring: If a substituent other than hydrogen is introduced at the C3 or C4 position of a tetrahydrofuran (B95107) analog, these carbons can become chiral.

Asymmetric Substituents: If one of the methyl groups at C2 or C5 is replaced by a chiral moiety, the resulting molecules will be diastereomers.

Atropisomerism: If bulky substituents are introduced on both the furan and thiophene rings, restricted rotation around the single bond connecting them could lead to stable atropisomers, which are non-superimposable mirror images.

When chiral centers are present, it is common for stereoisomers to exhibit different biological activities. This is because biological targets like enzymes and receptors are themselves chiral and will interact differently with each enantiomer or diastereomer. Therefore, the synthesis of enantiomerically pure compounds is often a key goal in medicinal chemistry. researchgate.net Methods for achieving this include asymmetric synthesis, the use of chiral catalysts, or the separation of racemic mixtures. researchgate.net The spatial arrangement of atoms is a fundamental aspect of organic chemistry that significantly impacts the properties and interactions of molecules. researchgate.net

Theoretical Frameworks for Predicting Reactivity and Interaction Potentials in Analogs

Computational chemistry provides powerful tools for predicting the properties of molecules and guiding the design of new analogs. These methods can save significant time and resources compared to relying solely on synthesis and experimental testing.

Key Theoretical Approaches:

Quantitative Structure-Activity Relationship (QSAR): QSAR models attempt to find a mathematical correlation between the chemical properties (descriptors) of a series of compounds and their biological activity. nih.gov Descriptors can include parameters related to hydrophobicity (logP), electronics (dipole moment, atomic charges), and sterics (molecular volume, surface area). Successful QSAR models can predict the activity of new, unsynthesized analogs. bohrium.com

Density Functional Theory (DFT): DFT is a quantum mechanical method used to calculate the electronic structure of molecules. scielo.br It can be used to determine optimized molecular geometries, reaction energies, and spectroscopic properties. digitaloceanspaces.com DFT calculations are also used to derive many of the descriptors used in QSAR studies, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to a molecule's reactivity. nih.gov

Molecular Docking: If the three-dimensional structure of a biological target (e.g., an enzyme) is known, molecular docking can be used to predict how a ligand (e.g., a furan derivative) will bind to it. This provides insights into the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) that are important for binding and can guide the design of analogs with improved affinity.

Studies have utilized QSAR and 3D-QSAR methods based on DFT to investigate diacyl-hydrazine derivatives containing furan rings, revealing that electrostatic and hydrophobic properties are significant for their biological activity. bohrium.com Similarly, QSAR studies on furan-3-carboxamides have been used to correlate physicochemical parameters with antimicrobial activity. nih.gov Theoretical studies have also been employed to compare the reactivity of furan- and thiophene-derived systems, providing a basis for understanding their behavior in chemical reactions. researchgate.net

Advanced Research Applications of Furan, 2,5 Dimethyl 3 Thiofuroyl

Role as a Chemical Intermediate in Organic Synthesis

Furan (B31954), 2,5-dimethyl-3-(thiofuroyl)- is positioned within the chemical industry as a potential building block for organic synthesis. Chemical suppliers offer this and related sulfur-substituted furan derivatives as intermediates for research and development in sectors such as pharmaceuticals and agrochemicals. thegoodscentscompany.comthegoodscentscompany.com The presence of reactive sites—the furan and thiophene (B33073) rings, as well as the thioester linkage—suggests its utility in creating more complex molecules.

However, a review of published scientific literature does not yield specific examples of this compound being used as a reactant or intermediate in a documented synthetic pathway to produce other distinct chemical entities. Its availability from suppliers that service the pharmaceutical and research chemical sectors implies a role as a starting material, though detailed applications in this context are not widely reported. thegoodscentscompany.com

Contributions to Materials Science Research

Despite the known utility of other furan-based compounds, such as dimethyl furan-2,5-dicarboxylate, in the synthesis of high-performance polymers and advanced materials, a comprehensive search for research literature indicates that Furan, 2,5-dimethyl-3-(thiofuroyl)- has not been a subject of investigation in materials science. There are no documented studies detailing its use as a monomer, additive, or precursor in the development of polymers, coatings, or other advanced materials.

Applications in Analytical Method Development

The application of this compound in analytical science is primarily inferred from its status as a well-characterized flavoring agent.

Current research does not indicate that Furan, 2,5-dimethyl-3-(thiofuroyl)- is used in the development of new chromatographic columns. While methods exist for the chromatographic separation and analysis of furan derivatives, the target compound itself is not reported as a component of the stationary phase or as a tool for creating novel separation media. dtu.dk

The most significant application in analytical development is its implicit role as a reference standard in the flavor and food industries. The compound is recognized by the Flavor and Extract Manufacturers Association (FEMA) under number 3481 and has been evaluated for safety by the Joint FAO/WHO Expert Committee on Food Additives (JECFA). nih.govparchem.comfemaflavor.org This regulatory status necessitates its use as a standard for quality control, enabling its identification and quantification in food products to ensure consistency and compliance. It is also included in official lists of flavoring agents in various regions, further supporting its use as an analytical reference material in those markets. scribd.comscribd.com

Regulatory and Flavor Designations

| Organization/List | Identifier | Reference |

|---|---|---|

| FEMA Number | 3481 | nih.govparchem.comfemaflavor.org |

| JECFA Number | 1071 | nih.gov |

| CoE Number | 2323 | thegoodscentscompany.com |

| FLAVIS Number | 13.064 | thegoodscentscompany.com |

General Bioactivity Research (excluding clinical/safety/dosage)

General bioactivity research on this specific molecule is limited, with most information centered on its organoleptic properties.

The primary documented biological interaction of Furan, 2,5-dimethyl-3-(thiofuroyl)- is its activity as a flavoring agent, imparting savory, meaty, and coffee-like notes. foodb.caparchem.com This interaction is a chemosensory response involving olfactory and gustatory receptors. Beyond this function, there is a notable lack of published research investigating other biological interaction mechanisms. Searches for studies on its potential antimicrobial, anti-inflammatory, or specific enzyme/receptor inhibitory activities did not yield any results for this compound. While other furan thiols and related derivatives have been studied for such properties, these findings cannot be extrapolated to Furan, 2,5-dimethyl-3-(thiofuroyl)- . thegoodscentscompany.com The FooDB database notes that very few articles have been published on this specific compound, underscoring the limited scope of its current research footprint. foodb.ca

Enzyme Inhibition Studies of Furan, 2,5-dimethyl-3-(thiofuroyl)-

Extensive searches of academic and scientific literature have revealed no specific studies on the enzyme inhibition properties of the chemical compound Furan, 2,5-dimethyl-3-(thiofuroyl)-. While the broader class of furan derivatives has been a subject of interest in medicinal chemistry for their potential biological activities, including enzyme inhibition, research has not yet been published that specifically investigates this particular compound for such purposes. scispace.comijabbr.com

The exploration of furan-containing molecules in drug discovery is an active area of research, with various derivatives being synthesized and evaluated for their effects on different enzymes and biological targets. morressier.comnih.gov These studies often focus on the structure-activity relationship to understand how different substitutions on the furan ring influence their biological effects. ijabbr.com However, at present, there is a notable absence of published data regarding the interaction of Furan, 2,5-dimethyl-3-(thiofuroyl)- with any specific enzymes.

Future research may yet explore the potential of this compound in enzyme inhibition, but as of the current body of scientific literature, no findings can be reported.

Future Research Directions

Unexplored Synthetic Pathways and Methodological Advancements

The synthesis of polysubstituted furans and thiophenes is a mature field, yet opportunities for novel methodologies persist, particularly for creating complex structures like Furan (B31954), 2,5-dimethyl-3-(thiofuroyl)-. Current synthetic strategies for similar molecules often rely on multi-step sequences. Future research could focus on developing more convergent and efficient pathways.

Domino and One-Pot Reactions: Many existing syntheses for substituted furans involve sequential reactions. organic-chemistry.org A promising future direction is the development of domino or one-pot reactions that assemble the target molecule from simpler precursors in a single operation. researchgate.net For instance, a process could be envisioned that starts from a β-keto compound and a vinyl dichloride equivalent to build the furan ring while simultaneously introducing the thiofuroyl group. organic-chemistry.org

Metal-Catalyzed Cross-Coupling: Palladium, copper, and gold-catalyzed reactions are powerful tools for C-C bond formation. organic-chemistry.org Unexplored pathways could involve the cross-coupling of a 3-organometallic derivative of 2,5-dimethylfuran (B142691) with a thiophenecarbonyl halide. Research into novel catalysts, particularly those based on earth-abundant metals like iron or copper, could lead to more sustainable and cost-effective syntheses. organic-chemistry.org A potential palladium-catalyzed carboalkoxylation approach, which has been successful for hydroxyl-substituted 3-iodofurans, could be adapted for this compound. nih.gov

Green Chemistry Approaches: Future synthetic work should prioritize green chemistry principles. This includes exploring solvent-free reaction conditions, using renewable starting materials, and employing catalytic systems that minimize waste. For example, adapting syntheses to use superbasic media like KOH/DMSO, which has been used to create furans from ketones and acetylene, could offer a high-yield, one-pot alternative. researchgate.net

Deeper Mechanistic Insights into Complex Reactions

The interaction between the electron-rich 2,5-dimethylfuran ring, the electron-deficient thiophene (B33073) ring, and the linking carbonyl group suggests a rich and complex reactivity profile that warrants detailed mechanistic investigation.

Cycloaddition Reactions: Furans can act as dienes in Diels-Alder reactions. stackexchange.com The reactivity of Furan, 2,5-dimethyl-3-(thiofuroyl)- in such cycloadditions is unexplored. Mechanistic studies, likely employing computational methods like Density Functional Theory (DFT), would be crucial to predict the regioselectivity and stereoselectivity of these reactions and to understand how the thiofuroyl substituent influences the energetics of the transition states. stackexchange.com

Radical and Photochemical Reactions: The atmospheric oxidation of furans by radicals such as OH and NO3 is an area of active research. copernicus.org Understanding the reaction mechanism of Furan, 2,5-dimethyl-3-(thiofuroyl)- with such radicals is essential for assessing its environmental fate. Furthermore, photochemical reactions, including rearrangements and cycloadditions, could lead to novel molecular scaffolds. DFT calculations could elucidate the pathways of thermal decomposition, which for furan itself can proceed via molecular elimination or ring-opening. researchgate.net

Table 1: Hypothetical Reaction Pathways and Probes

| Reaction Type | Potential Reactants | Mechanistic Question | Proposed Investigative Tool |

|---|---|---|---|

| Diels-Alder | Maleic anhydride | Regioselectivity, endo/exo preference | DFT calculations, kinetic studies |

| Radical Oxidation | NO3 radical | Site of initial attack, product distribution | Flow tube reactor with mass spectrometry |

Advanced Spectroscopic and Structural Elucidation Techniques

While standard spectroscopic methods (¹H and ¹³C NMR, IR, MS) are essential, the structural complexity and potential for conformational isomerism in Furan, 2,5-dimethyl-3-(thiofuroyl)- call for the application of more advanced techniques for complete characterization.

Multidimensional NMR Spectroscopy: The unambiguous assignment of all proton and carbon signals in this molecule would require a suite of 2D NMR experiments. researchgate.net

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks within each ring.

HSQC (Heteronuclear Single Quantum Coherence) would link protons directly to their attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation) would be critical for connecting the two heterocyclic rings across the carbonyl group by revealing long-range (2-3 bond) C-H correlations. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the through-space proximity of protons, helping to determine the preferred conformation around the bond connecting the furan ring to the carbonyl group. ipb.pt

Advanced Coupling Constant Analysis: Measuring one-bond and long-range carbon-proton and carbon-carbon coupling constants can provide detailed information about the electronic structure. nih.gov For instance, exceptionally small ¹J(CC) values have been observed in lithiated furans and thiophenes, indicating significant electronic perturbations. nih.gov A detailed analysis could reveal the extent of electronic communication between the two rings.

Predictive Modeling and Machine Learning Applications in Compound Design

The integration of computational chemistry and machine learning (ML) offers powerful tools for accelerating the discovery and optimization of molecules based on the Furan, 2,5-dimethyl-3-(thiofuroyl)- scaffold.

Property Prediction: ML models can be trained on large datasets of known furan and thiophene derivatives to predict a range of properties for novel, yet-to-be-synthesized analogues. mdpi.comacs.org This could include predicting reactivity in certain reactions, estimating spectroscopic signatures (e.g., NMR chemical shifts), or forecasting potential biological activity. A recent study demonstrated the use of an ML-driven platform to predict the triplet energies of heteroarenes, which successfully guided the discovery of new cycloaddition reactions. acs.org

Inverse Design and Generative Models: Beyond simple property prediction, generative ML models could be employed for the de novo design of new compounds. acs.org By providing the model with a desired set of properties (e.g., high thermal stability, specific absorption wavelength), the algorithm could generate novel molecular structures based on the Furan, 2,5-dimethyl-3-(thiofuroyl)- core, suggesting promising candidates for synthesis and testing.

Table 2: Potential Machine Learning Applications

| ML Application | Input Data | Predicted Output | Potential Impact |

|---|---|---|---|

| Reactivity Prediction | Molecular structure, reaction conditions | Reaction yield, major product | Optimization of synthetic routes |

| Spectral Prediction | Molecular structure | ¹³C and ¹H NMR chemical shifts | Aid in structural confirmation |

Novel Applications beyond Current Scope

While this specific compound may have initial applications as a flavoring agent, its unique structure suggests potential in more advanced fields.

Materials Science: Polythiophenes are well-known for their conductive properties. wikipedia.org The Furan, 2,5-dimethyl-3-(thiofuroyl)- molecule could serve as a functionalized monomer. Polymerization, potentially through the thiophene ring, could lead to novel polymers with tunable electronic properties, influenced by the pendant dimethylfuran group. Such materials could find applications in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). nih.gov The furan moiety itself is being explored for creating bio-based polymers and polyimides. mdpi.com

Medicinal Chemistry: Both furan and thiophene rings are common pharmacophores found in numerous approved drugs. nih.govslideshare.net The rigid scaffold of Furan, 2,5-dimethyl-3-(thiofuroyl)- could be a starting point for designing new classes of bioactive compounds. Structure-activity relationship (SAR) studies, guided by computational docking and ML models, could explore how modifications to the core structure affect binding to biological targets. acs.org For example, furan-based derivatives have been investigated for their anticancer properties. mdpi.comresearchgate.net

Q & A

Q. What are the key thermodynamic properties and spectroscopic characterization methods for 2,5-dimethyl-3-(thiofuroyl)furan?

- Methodological Answer : Thermodynamic properties (e.g., boiling point, vaporization enthalpy) can be determined using gas-phase calorimetry and gas chromatography (GC) with polar/non-polar columns, as detailed in NIST datasets for structurally related furans . Spectroscopic characterization includes:

- IR spectroscopy to identify vibrational modes of the thiofuroyl and methyl groups.

- Electron ionization mass spectrometry (EI-MS) to confirm molecular weight and fragmentation patterns.

- UV/Vis spectroscopy to analyze electronic transitions, particularly for conjugated systems involving the furan ring and thioester group.

Reference NIST’s Standard Reference Database 69 for validated protocols .

Q. How can researchers ensure purity during synthesis of 2,5-dimethyl-3-(thiofuroyl)furan?

- Methodological Answer : Purity assessment requires a combination of:

- GC-MS to detect volatile impurities.

- High-performance liquid chromatography (HPLC) with UV detection for non-volatile byproducts.

- Nuclear magnetic resonance (NMR) (¹H/¹³C) to verify structural integrity and quantify residual solvents.

Pre-synthesis purification of precursors (e.g., 2,5-dimethylfuran derivatives) is critical, as outlined in protocols for analogous compounds .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : Refer to safety data sheets (SDS) for structurally similar furans (e.g., 2,5-dimethyltetrahydrofuran) :

- Use fume hoods and explosion-proof equipment due to flammability risks.

- Employ personal protective equipment (PPE) (gloves, goggles) to avoid dermal/ocular exposure.

- Store under inert gas (argon/nitrogen) to prevent oxidation.

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental spectroscopic data for this compound?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) can predict vibrational frequencies (IR), NMR chemical shifts, and electronic transitions (UV/Vis). Compare computed results with experimental data to identify discrepancies caused by solvent effects or crystal packing . For example, furan’s photoionization cross-sections were validated using aug-cc-pVTZ basis sets and Lanczos algorithms .

Q. What strategies are effective for elucidating the crystal structure of 2,5-dimethyl-3-(thiofuroyl)furan derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Growing high-quality crystals via slow evaporation in non-polar solvents.

- Analyzing intermolecular interactions (e.g., C–H⋯π, Br⋯Br contacts) using software like OLEX2 or SHELX.

For unstable derivatives, substitute heavy atoms (e.g., bromine) to enhance diffraction, as demonstrated in hexasubstituted dihydrofuran studies .

Q. How do researchers assess the toxicological profile of this compound for biomedical applications?

- Methodological Answer : Follow EFSA’s stepwise evaluation framework :

In vitro assays (e.g., Ames test for mutagenicity).

In vivo 90-day studies to determine NOAEL (no-observed-adverse-effect level), comparing exposure estimates (µg/day) against thresholds.

Margin of safety (MOS) calculations using supporting substances (e.g., 2,5-dimethyl-3-(isopentylthio)furan) as benchmarks .

Q. What advanced techniques characterize the electronic structure of the thiofuroyl group in this compound?

- Methodological Answer : Synchrotron-based X-ray absorption near-edge structure (XANES) at the sulfur K-edge probes unoccupied orbitals. Complement with time-dependent DFT (TD-DFT) to simulate core-level excitations. For gas-phase studies, use velocity-map imaging (VMI) to correlate photoionization dynamics with molecular geometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.